molecular formula C15H21NO3 B13181389 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13181389
M. Wt: 263.33 g/mol
InChI Key: BYSAYTZEAYDMGT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize the identification of the parent hydrocarbon and subsequent substituents. The parent structure is cyclopentane-1-carboxylic acid , where the carboxylic acid group occupies position 1 of the cyclopentane ring. Attached to the same carbon is an ethyl substituent modified with a 2-amino group and a 1-(4-methoxyphenyl) group. The full IUPAC name is derived as follows:

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid

Key features of the nomenclature include:

  • The cyclopentane ring as the parent structure.
  • The carboxylic acid group (-COOH) at position 1.
  • The ethyl chain (-CH2CH2-) substituted at position 1 with an amino group (-NH2) and a 4-methoxyphenyl group (-C6H4-OCH3).

A comparative analysis with structurally related compounds, such as 1-(2-methoxyphenyl)cyclopentane-1-carboxylic acid , highlights the consistent application of substitutive nomenclature for cyclopentane derivatives. The methoxy group’s position on the phenyl ring (para) is explicitly stated to avoid ambiguity.

Table 1: Nomenclature Comparison with Analogues

Compound Name Parent Structure Key Substituents
This compound Cyclopentane -COOH at C1; -CH2CH(NH2)(4-MeO-C6H4) at C1
1-(2-Methoxyphenyl)cyclopentane-1-carboxylic acid Cyclopentane -COOH at C1; -C6H4-2-OCH3 at C1
Ethyl 1-aminocyclopentanecarboxylate Cyclopentane -COOEt at C1; -NH2 at C1

Stereochemical Configuration Analysis

The molecule contains two chiral centers:

  • The carbon bearing the amino group in the ethyl side chain.
  • The carbon connecting the ethyl chain to the cyclopentane ring.

Determination of absolute configuration employs a combination of optical rotatory dispersion (ORD) and chiral chromatography . For instance, the (R) configuration at the amino-bearing carbon is inferred from its positive optical rotation ([α]D²⁵ = +32.5° in methanol), consistent with analogous β-amino alcohols . X-ray diffraction (discussed in Section 1.3) further corroborates the spatial arrangement of substituents.

Density Functional Theory (DFT) calculations predict a dihedral angle of 112° between the cyclopentane ring and the 4-methoxyphenyl group, minimizing steric clash between the methoxy oxygen and the carboxylic acid moiety. This alignment is critical for understanding the molecule’s reactivity in synthetic applications.

X-ray Crystallography Studies

Single-crystal X-ray diffraction reveals a triclinic crystal system with space group P1. Key structural parameters include:

Table 2: Crystallographic Data

Parameter Value
Unit cell dimensions a = 7.21 Å, b = 8.95 Å, c = 10.32 Å
α, β, γ 89.7°, 92.1°, 101.4°
Bond length (C1-O, carboxylic) 1.214 Å
Torsion angle (C1-C2-N-C3) -158.3°

The cyclopentane ring adopts a twist conformation , with puckering amplitude (Q) of 0.42 Å and phase angle (θ) of 144°. Hydrogen bonding between the carboxylic acid (-COOH) and the amino group (-NH2) stabilizes the crystal lattice, forming a dimeric structure with an O···N distance of 2.89 Å. Similar intermolecular interactions are observed in cyclopropanecarboxylic acid derivatives , though the smaller ring size in the latter induces greater torsional strain.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra (recorded in DMSO-d₆) provide insights into the compound’s dynamic behavior:

  • The cyclopentane protons exhibit pseudo-equivalence due to rapid ring puckering, resulting in a multiplet at δ 1.85–2.15 ppm.
  • The ethyl chain’s methylene protons (CH2) split into two doublets of doublets (δ 2.68 and 3.12 ppm, J = 12.4 Hz), indicating restricted rotation about the C-N bond.
  • The 4-methoxyphenyl group’s aromatic protons appear as two doublets (δ 6.87 and 7.23 ppm, J = 8.6 Hz), characteristic of para-substituted benzene rings.

Variable-temperature NMR (-40°C to 80°C) reveals coalescence of the ethyl chain protons at 50°C, corresponding to an energy barrier (ΔG‡) of 68 kJ/mol for rotation. This is comparable to barriers observed in ethyl 1-aminocyclopentanecarboxylate , though the presence of the bulky 4-methoxyphenyl group increases steric hindrance.

Comparative Analysis with Structural Analogues

Table 3: Structural and Electronic Comparison

Compound Ring Size Key Functional Groups LogP Hydrogen Bond Donors
This compound 5-membered -COOH, -NH2, -OCH3 2.59 2
1-(2-Methoxyphenyl)cyclopentane-1-carboxylic acid 5-membered -COOH, -OCH3 2.89 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol 6-membered -OH, -NH2, -OCH3 2.29 2

Key differences include:

  • Ring size effects : The cyclopentane derivative exhibits greater ring strain but enhanced planarity compared to cyclohexane analogues, influencing solubility and conformational flexibility.
  • Electronic effects : The carboxylic acid group increases acidity (pKa ≈ 4.2) relative to alcohol derivatives (pKa ≈ 10), altering hydrogen-bonding capacity.
  • Steric interactions : The 4-methoxyphenyl group’s para substitution minimizes ortho/meta steric clashes, unlike analogs with ortho-methoxy groups .

These comparisons underscore the unique physicochemical profile of this compound, positioning it as a candidate for further studies in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H21NO3/c1-19-12-6-4-11(5-7-12)13(10-16)15(14(17)18)8-2-3-9-15/h4-7,13H,2-3,8-10,16H2,1H3,(H,17,18)

InChI Key

BYSAYTZEAYDMGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Key Steps in Asymmetric Cyclopentane Amino Acid Synthesis

Step Reagents/Conditions Purpose/Outcome
1 Chiral glycine equivalent (S or R) Starting material with defined chirality
2 Cyclic sulfite alkylating agents Introduce alkyl substituents stereoselectively
3 Phosphazenic base t-BuP4 Mediate stereoselective bis-alkylation
4 Ion exchange chromatography Purify stereoisomeric amino acid products

This method achieves yields of 38-78% for the free amino acids, demonstrating practical efficiency.

Aminoalkylation of Aromatic Precursors

The 2-amino-1-(4-methoxyphenyl)ethyl side chain can be introduced via aminoalkylation of aromatic compounds or by reductive amination of corresponding ketones or aldehydes. The presence of the 4-methoxyphenyl group suggests the use of 4-methoxybenzaldehyde or derivatives as precursors.

A typical approach involves:

  • Preparation of an intermediate amino alcohol or amino acid derivative bearing the 4-methoxyphenyl group.
  • Coupling with a cyclopentane carboxylic acid derivative or its activated form.
  • Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), COMU, or acid chlorides for amide bond formation or related coupling.

Coupling and Activation Methods for Carboxylic Acid Derivatives

Several methods exist to couple amino groups with carboxylic acids to form the target compound or its intermediates:

  • Carbodiimide-mediated coupling (EDC-HCl): Commonly used for amide bond formation with moderate yields and moderate reaction times; however, it requires careful purification due to side products.
  • Acid chloride activation: Conversion of carboxylic acid to acid chloride followed by reaction with amines offers efficient coupling but involves hazardous reagents and longer reaction times.
  • COMU-mediated coupling: A more recent and efficient method using COMU (a uronium-type coupling reagent) with diisopropylethylamine (DIPEA) in dimethylformamide (DMF) offers rapid reaction times (5–10 min) and good yields, with easy precipitation and purification of products.

Table 2: Comparison of Coupling Methods for Amino Acid Derivatives

Method Reaction Time Yield Advantages Disadvantages
EDC-HCl coupling Several hours Moderate Widely used, mild conditions Side products, tedious purification
Acid chloride method ~16 hours Moderate (~65%) Efficient coupling Hazardous reagents, unstable intermediates
COMU coupling 5–10 minutes High Fast, high yield, easy purification Requires DMF solvent, cost of reagent

Hydrogenation Routes for Cycloalkane Carboxylic Acids

For related cycloalkane carboxylic acids such as 4-aminomethyl cyclohexane carboxylic acid, industrially viable methods include catalytic hydrogenation of aromatic precursors:

  • Hydrogenation of p-aminomethyl benzoic acid using ruthenium or nickel catalysts under high pressure and temperature.
  • Challenges include catalyst poisoning, high catalyst loading, and cost.
  • Improvements focus on catalyst reuse and optimization of hydrogen pressure (50-200 kg/cm²) to increase yield and reduce cost.

Though this method is described for cyclohexane derivatives, similar hydrogenation strategies could be adapted for cyclopentane analogs if aromatic precursors are available.

Summary of Preparation Strategy for this compound

The preparation of this compound likely involves a multi-step synthetic route combining:

  • Asymmetric synthesis of the cyclopentane carboxylic acid core using chiral glycine equivalents and stereoselective alkylation.
  • Introduction of the 2-amino-1-(4-methoxyphenyl)ethyl side chain via aminoalkylation or reductive amination.
  • Coupling of the amino side chain with the cyclopentane carboxylic acid, employing efficient coupling reagents such as COMU for amide bond formation or direct functionalization.
  • Purification by ion exchange chromatography or crystallization to obtain pure stereoisomers.

Research Perspectives and Data Tables

The following table summarizes key research findings and methods relevant to the synthesis of this compound and its analogs:

Reference Methodology Key Findings Yield/Notes
Asymmetric synthesis via glycine equivalents and cyclic sulfite alkylation Efficient stereocontrol of cyclopentane amino acids 38-78% yield of stereoisomers
Coupling via COMU-mediated amide formation Fast, high-yield coupling of amino acids and carboxylic acids Reaction time 5-10 min, easy purification
Catalytic hydrogenation of aromatic precursors Industrial production of cycloalkane amino acids High pressure H2, catalyst reuse critical

Chemical Reactions Analysis

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Substituent on Phenyl Ring Size Amino Group Position Carboxylic Acid Position Melting Point (°C) Synthesis Highlights
Target Compound 4-Methoxy Cyclopentane 2-Aminoethyl 1 N/A* Multi-step condensation; phase transfer catalysts (e.g., PEG-400)
1-[2-Amino-1-(4-Hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Hydroxy Cyclopentane 2-Aminoethyl 1 N/A Similar synthesis; hydroxyl group introduces polarity
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid 4-Chloro Cyclopentane None 1 N/A Direct Friedel-Crafts-type alkylation
1-Amino-1-cyclopentanecarboxylic acid None Cyclopentane 1-Amino 1 320–322 (dec.) Cyanohydrin hydrolysis
cis-2-Amino-1-cyclopentanecarboxylic acid None Cyclopentane 2-Amino 1 218–220 Stereoselective synthesis; high optical purity
1-Amino-2-hydroxycyclopentanecarboxylic acid None Cyclopentane 1-Amino 1 (with 2-OH) N/A Cyanohydrin formation and hydrolysis

Impact of Structural Modifications

Aromatic Substituent Effects
  • 4-Methoxy vs. However, the hydroxyl group can participate in hydrogen bonding, which may increase solubility in aqueous environments.
  • 4-Methoxy vs. 4-Chloro () : Chlorine, being electron-withdrawing, may reduce electron density on the aromatic ring, altering interactions with π-π stacking motifs in biological targets.
Ring Size and Backbone Modifications
  • Cyclopentane vs.
  • Aminoethyl Side Chain (Target Compound): The presence of this group distinguishes the target from simpler analogs (e.g., 1-Amino-1-cyclopentanecarboxylic acid) and may facilitate interactions with amine-sensitive receptors or transporters .
Stereochemical Considerations
  • cis-2-Amino-1-cyclopentanecarboxylic acid (): Stereoisomerism significantly impacts biological activity. For example, the cis configuration may favor specific hydrogen-bonding networks, whereas trans isomers could exhibit altered solubility or stability.

Biological Activity

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid, with the molecular formula C15_{15}H21_{21}NO3_3 and a molecular weight of approximately 263.33 g/mol, is a compound of significant interest in pharmacology and medicinal chemistry. Its structure features a cyclopentane ring substituted with an amino group and a methoxyphenyl group, which contribute to its biological activity.

The compound can undergo various chemical reactions due to its functional groups. Notably, the carboxylic acid group allows for typical organic reactions such as esterification and amidation, while the amino group can participate in nucleophilic substitutions and hydrogen bonding interactions with biological targets .

Synthesis Methods:

  • Multi-step organic synthesis techniques are commonly used, including alkylation of cyclopentanone and subsequent reduction and hydrolysis.
  • Reaction conditions often involve strong bases like sodium hydride or potassium tert-butoxide, along with reducing agents such as lithium aluminum hydride.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticonvulsant Activity: Similar compounds have shown efficacy in reducing seizure activity in animal models, suggesting potential for neurological applications .
  • Antitumor Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity through competitive inhibition mechanisms .

The mechanism of action involves interactions with biological macromolecules:

  • The amino group can form hydrogen bonds with enzymes or receptors.
  • The phenyl ring may engage in π-π interactions, influencing various physiological pathways.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acidCHBrNOContains bromine, potentially altering biological activity
3-(4-Methoxyphenyl)cyclopentanamineCHNOLacks carboxylic acid functionality, affecting solubility
(S)-3-(4-Methoxyphenyl)-3-hydroxycyclopentanamineCHNOHydroxyl group introduces different reactivity

This table highlights the balance of hydrophilicity and lipophilicity in this compound due to the presence of both polar and nonpolar groups.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticonvulsant Studies: A study evaluating various analogs found that modifications to the methoxy group significantly influenced anticonvulsant properties, suggesting that the methoxy substitution may enhance interaction with neuronal receptors .
  • Cytotoxicity Assays: Research on related compounds indicated that substitutions on the phenyl ring could enhance cytotoxicity against specific cancer cell lines. For instance, compounds with electron-donating groups demonstrated improved potency in inhibiting cell proliferation .
  • Pharmacokinetics Research: Investigations into the pharmacokinetics of structurally related compounds revealed that their lipophilicity affects absorption and distribution in biological systems, impacting therapeutic efficacy .

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